Nitric acid, 2-phenylethyl ester
Description
Acetic acid, 2-phenylethyl ester (CAS 103-45-7), also known as phenethyl acetate, is a volatile ester compound derived from the esterification of 2-phenylethanol (a rose-scented alcohol) and acetic acid. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol . This compound is characterized by a fruity, honey-like, and floral aroma, often described as "raspberry" or "rose-like," and is a key contributor to the flavor profiles of wines, fermented foods, and perfumes .
In oenology, it is synthesized during fermentation by yeast strains (e.g., Saccharomyces cerevisiae) and is modulated by microbial interactions, such as co-inoculation with Hanseniaspora osmophila . Its concentration increases during aging and contributes to varietal differentiation in red wines .
Properties
CAS No. |
39835-32-0 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-phenylethyl nitrate |
InChI |
InChI=1S/C8H9NO3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
REJUUAZLLYKBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCO[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid, 2-phenylethyl ester typically involves the esterification of 2-phenylethanol with nitric acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the careful addition of nitric acid to 2-phenylethanol in the presence of a catalyst, followed by purification steps to isolate the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of this ester can yield 2-phenylethanol and other reduced products.
Substitution: The ester can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitro compounds and carboxylic acids.
Reduction: 2-Phenylethanol and related alcohols.
Substitution: Various substituted phenylethyl esters.
Scientific Research Applications
Nitric acid, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of nitric acid, 2-phenylethyl ester involves its interaction with various molecular targets. It can act as a nitric oxide donor, releasing nitric oxide upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The ester can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Phenylethyl Esters
Structural and Functional Differences
- Volatility and Boiling Points: Acetic acid, 2-phenylethyl ester has a boiling point of 232°C, allowing it to persist in heat-processed foods like steamed bread . Octanoic acid, 2-phenylethyl ester has a higher boiling point (295–296°C) due to its longer carbon chain, making it less volatile and suitable for long-lasting fragrances .
- Aroma Thresholds and Synergy: Acetic acid, 2-phenylethyl ester has a low odor threshold, contributing significantly even at trace levels (e.g., 0.1–1 mg/L in wines) . In contrast, benzoic acid, 2-phenylethyl ester is less potent but adds complex balsamic notes in cinnamon and linden-derived products .
- Biosynthesis: Acetic acid, 2-phenylethyl ester is formed via yeast-mediated esterification of acetyl-CoA and 2-phenylethanol . Longer-chain esters (e.g., octanoate, pentanoate) are synthesized through fatty acid metabolism, often requiring aging for optimal expression .
Research Findings and Trends
- Microbial Modulation: Co-fermentation of Saccharomyces cerevisiae with non-Saccharomyces yeasts (e.g., Hanseniaspora osmophila) increases acetic acid, 2-phenylethyl ester production by 30–50% compared to monocultures .
- Aging Effects: Fatty acid esters (e.g., octanoate, decanoate) decrease during wine storage, while acetate esters remain stable, highlighting their role in long-term aroma retention .
- Sensory Synergy: Blending 2-phenylethyl esters with terpenes (e.g., β-damascenone) amplifies fruity and floral perceptions in wines .
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